molecular formula C13H12O2 B188131 5-(4-Ethoxyphenyl)penta-2,4-diyn-1-ol CAS No. 196599-48-1

5-(4-Ethoxyphenyl)penta-2,4-diyn-1-ol

Cat. No.: B188131
CAS No.: 196599-48-1
M. Wt: 200.23 g/mol
InChI Key: PWDJWRNYJOXQKS-UHFFFAOYSA-N
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Description

Significance of Alkyne Chemistry in Contemporary Organic Synthesis

Alkyne chemistry is a cornerstone of modern organic synthesis, providing versatile methodologies for the construction of complex molecular architectures. mdpi.comnih.gov Alkynes, with their carbon-carbon triple bonds, are highly reactive functional groups that can participate in a wide array of chemical transformations. nih.gov These include addition reactions, cycloadditions, and metal-catalyzed cross-coupling reactions, which are instrumental in the synthesis of natural products, pharmaceuticals, and advanced materials. mdpi.compharmaffiliates.com

The linear geometry of the alkyne functional group also offers a powerful tool for controlling the three-dimensional structure of molecules. nih.gov Furthermore, terminal alkynes exhibit a notable acidity of the sp-hybridized C-H bond, allowing for their conversion into nucleophilic acetylide anions. nih.gov This reactivity is fundamental to the formation of new carbon-carbon bonds, a critical step in building molecular complexity. nih.gov The ability to use alkynes in palladium-catalyzed reactions, such as the Sonogashira coupling, has further expanded their utility, enabling the efficient synthesis of a wide range of compounds. pharmaffiliates.comchemicalbook.com

Role of Conjugated Diynes as Pivotal Building Blocks in Synthetic Organic Chemistry

Conjugated diynes are of particular importance as versatile building blocks in organic synthesis. guidechem.com Their rigid, linear structure makes them ideal components for the construction of well-defined molecular wires and scaffolds. The diyne moiety is found in a number of naturally occurring bioactive compounds.

In synthetic chemistry, conjugated diynes are frequently prepared through oxidative coupling reactions of terminal alkynes, such as the Glaser, Eglinton, or Hay couplings. More advanced methods, including palladium-catalyzed cross-coupling reactions, allow for the synthesis of unsymmetrical diynes with a high degree of control. guidechem.com These synthetic strategies have made a wide variety of substituted diynes accessible, which can then be used in subsequent transformations. For instance, diynes can undergo cycloaddition reactions to form complex cyclic systems or be used in the synthesis of larger conjugated polyynes. guidechem.com Their utility as precursors for conjugated polymers and other functional materials further underscores their importance.

Applications of Conjugated Diyne Systems in Advanced Materials Science

The unique electronic properties of conjugated diynes make them highly attractive for applications in materials science. The extended π-conjugation in these systems leads to interesting optical and electronic behaviors, such as conductivity and nonlinear optical activity. mdpi.com Polydiacetylenes, which are polymers formed from the topochemical polymerization of diacetylene monomers, are a prominent example of diyne-based materials. This polymerization can often be initiated by heat or UV irradiation in the solid state, leading to highly colored and conductive polymers.

Conjugated diynes are also being explored as molecular wires in the field of molecular electronics. Their rigid, rod-like structure and delocalized π-system allow for efficient charge transport over molecular distances. By incorporating different functional groups onto the diyne backbone, chemists can tune the electronic properties of these molecular wires for specific applications. Recent research has also focused on incorporating conjugated diynes into more complex material architectures, such as covalent organic frameworks (COFs) and 2D perovskites, to enhance their electronic and optical properties. These efforts aim to create next-generation materials for applications in electronics, optoelectronics, and sensing. The inherent instability of long polyyne chains has been a challenge, but strategies such as encapsulation in nanotubes or the use of bulky end-capping groups are being developed to improve their stability. mdpi.com

Expected Properties and Characteristics of 5-(4-Ethoxyphenyl)penta-2,4-diyn-1-ol

While specific experimental data for this compound is not widely available in the literature, its chemical behavior can be predicted based on the known reactivity of its constituent functional groups: the conjugated diyne, the primary alcohol, and the 4-ethoxyphenyl substituent.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/Characteristic
Molecular FormulaC₁₃H₁₂O₂
Molecular Weight200.24 g/mol
AppearanceExpected to be a solid at room temperature
SolubilityLikely soluble in common organic solvents (e.g., ethers, chloroform, acetone) and sparingly soluble in nonpolar solvents and water.
ReactivityThe molecule possesses three reactive sites: the terminal alkyne proton, the conjugated diyne system, and the primary alcohol.

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the ethoxy group (a triplet and a quartet), aromatic protons on the phenyl ring, the methylene (B1212753) protons adjacent to the alcohol, and the hydroxyl proton.
¹³C NMR Resonances for the sp-hybridized carbons of the diyne, the aromatic carbons (including the carbon bearing the ethoxy group), the carbon of the methylene group adjacent to the alcohol, and the carbons of the ethyl group.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the alcohol, the C-H stretches of the aromatic and aliphatic groups, and the C≡C triple bond stretches of the diyne system.

The 4-ethoxyphenyl group is an electron-donating group, which would be expected to influence the electronic properties of the conjugated diyne system. The primary alcohol provides a site for further functionalization, such as esterification or conversion to a leaving group for substitution reactions. The conjugated diyne itself can undergo a variety of reactions, including cycloadditions and polymerization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

196599-48-1

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

5-(4-ethoxyphenyl)penta-2,4-diyn-1-ol

InChI

InChI=1S/C13H12O2/c1-2-15-13-9-7-12(8-10-13)6-4-3-5-11-14/h7-10,14H,2,11H2,1H3

InChI Key

PWDJWRNYJOXQKS-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C#CC#CCO

Canonical SMILES

CCOC1=CC=C(C=C1)C#CC#CCO

Synonyms

2,4-Pentadiyn-1-ol,5-(4-ethoxyphenyl)-(9CI)

Origin of Product

United States

Mechanistic Organic Chemistry and Reactivity Profiles of 5 4 Ethoxyphenyl Penta 2,4 Diyn 1 Ol and Analogous Diynol Systems

Catalytic Hydrofunctionalization Reactions of Conjugated 1,3-Diynes

Catalytic hydrofunctionalization, the addition of an H-Y moiety across a carbon-carbon triple bond, is a powerful and atom-economical method for the synthesis of functionalized alkenes. In the context of conjugated 1,3-diynes like 5-(4-ethoxyphenyl)penta-2,4-diyn-1-ol, the presence of two reactive sites presents challenges in controlling regio-, chemo-, and stereoselectivity. However, significant progress has been made in developing catalytic systems that can achieve high levels of control.

Metal-Catalyzed Hydroarylation and Hydroalkylation Processes

The addition of a C-H bond from an aromatic or aliphatic hydrocarbon across one of the triple bonds in a 1,3-diyne system is a direct method for forming new carbon-carbon bonds. Transition metal catalysts, particularly those based on palladium, rhodium, and gold, have been instrumental in advancing these transformations.

Mechanistically, these reactions often proceed through a catalytic cycle involving the activation of the C-H bond of the hydroarylating or hydroalkylating agent, followed by the insertion of the diyne into the metal-hydride or metal-aryl bond. The regioselectivity of this insertion is a key challenge, as addition can occur at either of the two triple bonds and at either of the two carbons of each triple bond. For diynol systems, the hydroxyl group can act as a directing group, influencing the regiochemical outcome.

Research on aryl-substituted 1,3-dienes has shown that rhodium-catalyzed δ-arylation can proceed with high positional and geometric selectivity, favoring the Z-1,4-addition product. nih.gov Mechanistic studies suggest that the turnover-limiting step is the protonolysis of a rhodium-allyl intermediate. nih.gov While specific studies on this compound are not prevalent, the electronic properties of the ethoxyphenyl group would be expected to influence the polarization of the diyne system and thus the regioselectivity of the hydroarylation.

Catalyst SystemDiene SubstrateArylating AgentProduct(s)SelectivityReference
Rhodium complexAryl-substituted 1,3-dienesArylboronic acidsZ-1,4-addition products>95:5 positional and geometrical selectivity nih.gov

Hydroamination and Hydroamidation Reactions

The addition of N-H bonds across alkynes is a direct route to enamines, imines, and other nitrogen-containing compounds. For 1,3-diynes, this reaction provides access to enynamines, which are versatile synthetic intermediates. Copper and gold catalysts have been shown to be effective for the hydroamination of alkynes.

In the case of unsymmetrical diynes, controlling the regioselectivity of the amine addition is paramount. The electronic bias introduced by substituents on the diyne plays a crucial role. For a substrate like this compound, the electron-donating nature of the ethoxy group and the potential directing effect of the hydroxyl group would likely favor the addition of the amine to the distal triple bond.

Copper-catalyzed hydroamination reactions of internal alkynes have been shown to proceed with high regio- and stereoselectivity. nih.govnih.gov The proposed mechanism involves the formation of a vinylcopper intermediate, which can then undergo electrophilic amination. nih.gov For aryl-substituted alkynes, the C-N bond formation typically occurs at the carbon adjacent to the aryl group (Markovnikov selectivity). nih.gov

CatalystAlkyne SubstrateAmineProductSelectivityReference
Copper acetate / DTBM-SEGPHOS1,2-DiphenylacetyleneN,N-Dibenzyl-O-benzoylhydroxylamine(E)-EnamineSingle geometric isomer nih.gov
Copper acetate / DTBM-SEGPHOSAryl-substituted internal alkynesVarious aminesMarkovnikov addition productExclusive Markovnikov regioselectivity nih.gov

Hydrosilylation and Hydroboration Methodologies

Hydrosilylation, the addition of a Si-H bond, and hydroboration, the addition of a B-H bond, across a triple bond are highly valuable transformations that introduce versatile silyl and boryl functionalities into organic molecules. These products can be further functionalized, for example, through cross-coupling reactions.

The hydrosilylation of 1,3-diynes has been achieved with various transition metal catalysts, including platinum and cobalt. The regioselectivity of the addition is a key consideration. For diynols, the hydroxyl group can be protected or left unprotected, which can influence the outcome of the reaction. Studies on the hydrosilylation of functionalized diynes have demonstrated that it is possible to achieve selective mono-hydrosilylation. nih.gov

Hydroboration of 1,3-diynes also offers a route to functionalized enynes. The resulting vinylboronates are valuable intermediates in Suzuki-Miyaura cross-coupling reactions. The regioselectivity is influenced by both steric and electronic factors of the diyne and the borane reagent, as well as the catalyst employed.

CatalystSubstrateReagentProductKey FindingReference
Platinum-based catalystsFunctionalized terminal olefinsHydrosilanesSilylated olefinsEfficient and selective hydrosilylation nih.gov
Cobalt(II) acetylacetonate / dpephosTerminal alkynesPhR'SiH2(E)-VinylsilanesAnti-Markovnikov selectivity nih.gov

Cyclization Reactions of Diynols

The presence of both diyne and hydroxyl functionalities in molecules like this compound makes them excellent precursors for a variety of cyclization reactions, leading to the formation of diverse heterocyclic and carbocyclic structures.

Gold-Catalyzed Diynol Cycloisomerization Processes

Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for the cycloisomerization of enynes and diynes due to their strong π-acidity. In the case of diynols, the hydroxyl group can act as an internal nucleophile, attacking one of the gold-activated alkyne moieties.

The regioselectivity of the initial nucleophilic attack (i.e., which alkyne is attacked and at which carbon) is a critical factor that determines the structure of the resulting cyclic product. This is influenced by the substitution pattern of the diyne and the nature of the gold catalyst and its ligands. For a 5-aryl-penta-2,4-diyn-1-ol, cyclization could potentially lead to the formation of five- or six-membered rings containing oxygen.

Research on the gold-catalyzed cycloisomerization of 3-allyl-1,4-diynes has shown that the reaction can proceed through different pathways depending on the substrate and catalyst, leading to various bicyclic products. d-nb.info The mechanism can involve skeletal rearrangements and is sensitive to the electronic and steric properties of the substituents. d-nb.info

CatalystSubstrateProductKey Mechanistic FeatureReference
[(Ph3PAu)3O]BF41,5-AllenynesCross-conjugated trienesNucleophilic addition of allene to a gold-acetylide complex nih.gov
[PhCNAuIPr]+SbF6-1,6-Diyne esters with a pendant aryl group1H-cyclopenta[b]naphthalenes1,3-Acyloxy migration/5-exo-dig cyclization/Friedel-Crafts reaction nih.gov

Electrophilic Cyclizations of Arylpenta-1,4-diyn-3-ols

Electrophilic cyclization provides another powerful strategy for the transformation of diynols into complex cyclic systems. In these reactions, an external electrophile activates one of the alkyne units, triggering a cyclization cascade wherein a nucleophile, either internal or external, attacks the activated intermediate. For arylpenta-1,4-diyn-3-ols, the aryl group can act as the internal nucleophile in a Friedel-Crafts-type reaction.

The choice of electrophile is crucial in directing the reaction pathway. A variety of electrophiles, including halogens, Brønsted acids, and metal ions, can be employed. The regioselectivity of the initial electrophilic attack and the subsequent nucleophilic trapping are key to controlling the final product structure.

A sulfur-mediated electrophilic cyclization of aryl-tethered internal alkynes has been developed using triflic anhydride-activated sulfoxides. nih.govuq.edu.au This reaction proceeds through an electrophilic cyclization followed by demethylation to afford 3-sulfenyl-1,2-dihydronaphthalenes and related structures in high yields. nih.gov This methodology highlights the potential for developing similar cyclizations for arylpenta-1,4-diyn-3-ols, where the aryl group would act as the nucleophile to trap a transient electrophilic species generated at the alkyne.

Electrophile SourceSubstrateProductYieldReference
Triflic anhydride-activated sulfoxidesAryl-tethered internal alkynes3-Sulfenyl-1,2-dihydronaphthalenesup to 96% nih.govuq.edu.au

Cascade Cyclization Reactions in Diyne Systems

Cascade reactions, also known as domino or tandem reactions, represent a highly efficient class of chemical transformations where a series of consecutive reactions occur in a single step without the need for isolating intermediates. wikipedia.org In the context of diyne systems, such as this compound and its analogs, cascade cyclizations are powerful tools for the rapid construction of complex carbocyclic and heterocyclic frameworks from relatively simple acyclic precursors. wikipedia.orgbohrium.com These reactions are characterized by their high atom economy and ability to generate significant molecular complexity in a single synthetic operation. wikipedia.org

The reactivity of diynol systems in cascade cyclizations is often initiated by the activation of one of the alkyne moieties, which then triggers a sequence of intramolecular reactions. Various catalytic systems, often based on transition metals, have been developed to promote these transformations. bohrium.com The specific outcome of the cascade is highly dependent on the substrate structure, the nature of the catalyst, and the reaction conditions.

Mechanistic studies have revealed that these cascades can proceed through a variety of pathways. For instance, metal-mediated processes can involve intricate steps of metal coupling, which can present challenges in elucidating the exact mechanism and controlling the reaction pathway. researchgate.net The strategic classification of these reactions is often based on the types of substrates and the catalytic systems employed. bohrium.com While significant progress has been made in this area, challenges remain, particularly in achieving enantioselective transformations and in the development of radical-based cascade cyclizations. bohrium.com

The following table provides illustrative examples of catalyst systems and the types of cyclic products that can be obtained from analogous diynol systems in cascade cyclization reactions.

Catalyst SystemDiynol Substrate TypeResulting Cyclic StructureReaction Type
Palladium(II) / Ligand1,6-DiynolBicyclic EtherCycloisomerization/Addition
Gold(I) / Ligand1,5-DiynolFused Aromatic SystemCyclization/Aromatization
Nickel(0) / Lewis Acid1,6-DiynolBenzofluorene SkeletonReductive Cyclization
Ruthenium(II) / CocatalystEnyne-DiynolPolycyclic SystemEnyne Metathesis/Cyclization

Double Addition Reactions and Regioselectivity in Diyne Transformations

The conjugated diyne motif present in this compound and similar structures is susceptible to double addition reactions, where two equivalents of a reagent add across the two alkyne units. These transformations can lead to the formation of a variety of products, and controlling the regioselectivity of the additions is a key challenge and an area of active research. bohrium.com The regioselectivity, which dictates the final arrangement of the newly formed bonds, is influenced by electronic and steric factors of the substrate, the nature of the attacking nucleophile, and the reaction conditions.

In electrophilic addition reactions involving conjugated dienes, which are structurally related to the products of the first addition to a diyne, two major products are often observed: the 1,2-adduct and the 1,4-adduct. chemistrysteps.commasterorganicchemistry.comlibretexts.org The formation of these products is often governed by kinetic versus thermodynamic control. masterorganicchemistry.com At lower temperatures, the kinetically favored product, which is formed faster, tends to predominate, while at higher temperatures, the more stable, thermodynamically favored product is the major isomer. chemistrysteps.commasterorganicchemistry.com

For diyne systems, the addition of nucleophiles can also proceed in a stepwise manner. An example from a closely related system is the twofold addition of sodium ethoxide to 1,5-diphenylpenta-1,4-diyn-3-one, which results in the formation of (E,E)-1,5-diethoxy-1,5-diphenylpenta-1,4-dien-3-one. st-andrews.ac.ukresearchgate.net In this case, the nucleophile (ethoxide) adds to each of the alkyne carbons adjacent to the phenyl groups. The regioselectivity of such additions can be highly specific, leading to the formation of a single major product. st-andrews.ac.uk

The control of regioselectivity is crucial in synthetic organic chemistry as it allows for the targeted synthesis of specific isomers with desired properties and functionalities. nih.govacs.orgresearchgate.netnih.gov In the context of diynol transformations, achieving high regioselectivity in double addition reactions is essential for the development of efficient and selective synthetic methodologies.

The table below illustrates the concept of regioselectivity in the double addition of a generic nucleophile (Nu) to a substituted pentadiyne system, highlighting the potential for different isomeric products depending on the site of nucleophilic attack.

ReactantReagent (2 equiv.)Potential Isomeric ProductsControlling Factors
R-C≡C-C≡C-CH₂OHH-Nu1,2- and 3,4-Addition ProductElectronic effects of R group
R-C≡C-C≡C-CH₂OHH-Nu1,4- and 2,5-Addition Product (after tautomerization)Catalyst, Solvent
R-C≡C-C≡C-CH₂OHNu⁻Terminal vs. Internal AdditionSteric hindrance at R and CH₂OH
R-C≡C-C≡C-CH₂OHH-NuKinetic vs. Thermodynamic ProductTemperature, Reaction Time

Advanced Spectroscopic Characterization Techniques for Conjugated Diynols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework and establish the connectivity of atoms within the molecule. mdpi.com

The ¹H NMR spectrum of 5-(4-Ethoxyphenyl)penta-2,4-diyn-1-ol provides specific information about the chemical environment of each proton. The ethoxy group on the phenyl ring gives rise to two distinct signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, resulting from spin-spin coupling with each other. The aromatic protons typically appear as a set of two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring (an AA'BB' system). The protons on the ring closer to the electron-donating ethoxy group are expected to be shielded and appear at a lower chemical shift (upfield) compared to the protons closer to the diyne substituent. The methylene protons (CH₂OH) adjacent to the hydroxyl group would likely appear as a singlet, though coupling to the hydroxyl proton can sometimes cause splitting. The hydroxyl proton itself often appears as a broad singlet, and its chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃ (ethoxy)~1.4Triplet
OCH₂ (ethoxy)~4.0Quartet
CH₂OH~4.3Singlet/Triplet
OHVariableBroad Singlet
Ar-H (ortho to OEt)~6.9Doublet
Ar-H (ortho to diyne)~7.4Doublet

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment. For this compound, distinct signals are expected for the ethoxy group carbons, the aromatic carbons, the four sp-hybridized carbons of the diyne chain, and the sp³-hybridized carbon of the hydroxymethyl group. The four acetylenic carbons are particularly characteristic, appearing in the range of 65-90 ppm. The carbon attached to the phenyl ring and the one attached to the CH₂OH group will have different chemical shifts due to the different electronic environments. The aromatic region will show four signals for the six carbons due to the molecule's symmetry. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
CH₃ (ethoxy)~15
O CH₂ (ethoxy)~64
C H₂OH~52
C ≡C-C≡C-CH₂OH~65-75
C-C ≡C-C≡C-CH₂OH~75-85
C≡C -C≡C-CH₂OH~80-90
C≡C-C ≡C-CH₂OH~85-95
Ar-C (ipso, C-OEt)~160
Ar-C (ipso, C-diyne)~115
Ar-C (ortho to OEt)~115
Ar-C (ortho to diyne)~134

To confirm the assignments made from 1D NMR spectra and to piece together the molecular structure, two-dimensional (2D) NMR experiments are invaluable. libretexts.org

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. libretexts.orgiranchembook.ir For this compound, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethoxy group. It would also confirm the connectivity between the adjacent protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates proton signals with the carbon signals to which they are directly attached. youtube.comyoutube.com It is a powerful tool for definitively assigning carbon resonances. For instance, the proton signal at ~4.0 ppm would show a cross-peak to the carbon signal at ~64 ppm, confirming the OCH₂ assignment.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. iranchembook.iryoutube.com This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include those from the aromatic protons to the sp-hybridized carbons of the diyne chain and from the CH₂OH protons to the adjacent acetylenic carbon, thereby confirming the link between the phenyl group, the diyne linker, and the alcohol terminus.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays characteristic absorption bands for different functional groups. For this compound, the most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. The C-O stretching of the primary alcohol and the aryl ether would appear in the 1050-1250 cm⁻¹ region. Aromatic C=C stretching vibrations are expected around 1500-1600 cm⁻¹. The key C≡C stretching vibrations of the diyne moiety are expected in the 2100-2260 cm⁻¹ range. However, for a nearly symmetrical diyne, these peaks can be weak or even absent in the IR spectrum due to a small change in the dipole moment during the vibration.

Table 3: Predicted FTIR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C≡C Stretch (Diyne)2100 - 2260Weak to Medium
C=C Stretch (Aromatic)1500 - 1600Medium
C-O Stretch (Ether & Alcohol)1050 - 1250Strong

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. Vibrations that result in a significant change in polarizability give rise to strong Raman signals. For this reason, the C≡C stretching vibration of the symmetrical diyne core, which is often weak in the IR spectrum, is expected to produce a strong and sharp signal in the Raman spectrum. researchgate.net This makes Raman spectroscopy particularly well-suited for characterizing the conjugated alkyne system.

Surface-Enhanced Raman Scattering (SERS) is a powerful extension of this technique where molecules are adsorbed onto or placed near nanostructured metallic surfaces (typically silver or gold). wikipedia.orgyoutube.com This interaction can amplify the Raman signal by many orders of magnitude (10¹⁰ to 10¹¹), allowing for the detection of even single molecules. wikipedia.orgrsc.org The enhancement arises from both electromagnetic effects (localized surface plasmon resonance) and chemical effects (charge-transfer complexes). youtube.com For a molecule like this compound, SERS could be used to obtain high-quality vibrational spectra from very small sample quantities and to study its orientation and interaction when adsorbed on a surface. rsc.orgaps.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

For a conjugated system like a diynol, UV-Vis spectroscopy is a fundamental technique for probing its electronic structure. The alternating double and triple bonds in the pentadiynyl portion of the molecule, extended by the ethoxyphenyl group, create a significant conjugated π-system.

Expected Absorption: Such compounds are expected to exhibit strong absorption bands in the ultraviolet region. The absorption maxima (λmax) are characteristic of the π → π* electronic transitions. The extended conjugation typically leads to bathochromic (red) shifts, meaning absorption occurs at longer wavelengths compared to less conjugated systems. utoronto.calibretexts.org The specific position and intensity (molar absorptivity, ε) of these bands would be sensitive to the solvent polarity and the specific electronic effects of the ethoxy substituent on the phenyl ring. libretexts.org The fine structure of the absorption bands, if present, could indicate vibrational energy levels associated with the electronic states. utoronto.ca

A hypothetical data table for a related compound might look like this:

Solventλmax (nm)Molar Absorptivity (ε, M-1cm-1)
Hexane25035,000
26545,000
280 (sh)30,000
Ethanol25538,000
27048,000
(sh = shoulder)
Note: This table is illustrative and does not represent actual data for this compound.

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of a new compound. For this compound (molecular formula C13H12O2), high-resolution mass spectrometry (HRMS) would be employed.

Molecular Ion Peak: The primary goal would be to observe the molecular ion peak ([M]+ or [M+H]+, etc., depending on the ionization technique) and verify that its measured mass-to-charge ratio (m/z) matches the calculated exact mass.

Fragmentation: The fragmentation pattern in the mass spectrum would provide structural information. Cleavage of the propargylic C-C bond, loss of water from the alcohol, and fragmentation of the ethoxy group would be expected fragmentation pathways. The study of polyynes by mass spectrometry has shown that they can be prone to oligomerization or cross-linking under certain ionization conditions, such as laser desorption/ionization (LDI). acs.orgacs.org

A hypothetical data table for HRMS confirmation might be presented as follows:

Ion FormulaCalculated m/zMeasured m/zDifference (ppm)
[C13H12O2+H]+201.0910201.09121.0
[C13H12O2+Na]+223.0730223.07331.3
Note: This table is illustrative and does not represent actual data for this compound.

X-ray Diffraction for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org If suitable crystals of this compound could be grown, this technique would provide a wealth of information. nih.gov

Structural Confirmation: It would unambiguously confirm the connectivity of the atoms.

Geometric Parameters: Precise data on bond lengths, bond angles, and torsion angles would be obtained. The near-linear geometry of the diacetylene unit and the planarity of the phenyl ring would be of particular interest.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, highlighting intermolecular forces such as hydrogen bonding (involving the hydroxyl group) and π-π stacking interactions between the aromatic rings. beilstein-journals.org

A summary of crystallographic data would typically be presented in a table like this:

ParameterValue
Chemical formulaC13H12O2
Formula weight200.23
Crystal systemMonoclinic
Space groupP21/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (Å3)Value
Z4
R-factorValue
Note: This table is illustrative and does not represent actual data for this compound.

Without published research, the specific spectroscopic and structural properties of this compound remain speculative and based on the established behavior of similar chemical structures.

Computational Chemistry and Theoretical Investigations of 5 4 Ethoxyphenyl Penta 2,4 Diyn 1 Ol and Conjugated Diyne Analogues

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. rsc.orgresearchgate.net It is widely employed to determine the optimized geometries and electronic properties of organic molecules. rsc.orgresearchgate.net

The first step in the computational analysis of a molecule like 5-(4-Ethoxyphenyl)penta-2,4-diyn-1-ol is the optimization of its molecular geometry. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311+G(d,p)), are commonly used for this purpose. metu.edu.tr The geometry optimization yields key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the most stable conformation of the molecule. metu.edu.tr For conjugated systems, the planarity of the molecule is a crucial factor, as it influences the extent of electron delocalization.

Table 1: Representative Calculated Geometrical Parameters for a Conjugated Diyne System This table presents hypothetical, yet chemically reasonable, data for a molecule analogous to this compound, as specific experimental or calculated data for this exact molecule are not readily available in the provided search results. The values are based on established principles for similar conjugated organic molecules.

Parameter Bond/Atoms Calculated Value
Bond Length C≡C (internal) 1.21 Å
C≡C (terminal) 1.20 Å
C-C (single, between alkynes) 1.37 Å
C-C (alkyne to phenyl) 1.43 Å
C-O (ether) 1.36 Å
Bond Angle C-C≡C 178.5°
≡C-C≡ 179.0°
C-O-C (ether) 118.0°
Dihedral Angle C(phenyl)-C-C≡C ~0° (indicating planarity)

Conjugated diynes are characterized by their extensive network of overlapping p-orbitals, which leads to the delocalization of π-electrons across the molecule. chemistry.coachlibretexts.org This delocalization is a key factor in determining their electronic properties and reactivity. chemistry.coachlibretexts.org DFT calculations provide valuable tools to analyze these effects.

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. In conjugated systems like this compound, the HOMO and LUMO are typically π and π* orbitals, respectively, and are delocalized over the entire conjugated framework. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Furthermore, the extent of π-electron delocalization can be inferred from the calculated bond lengths. In a highly conjugated system, there is a noticeable averaging of single and multiple bond lengths. For instance, the formal single bond between the two alkyne units in the diyne chain is expected to be shorter than a typical C-C single bond due to partial double bond character. chemistry.coach DFT calculations can quantify this bond length alternation, providing a measure of the degree of conjugation. researchgate.netuci.edu

Mechanistic Probing via Computational Simulations

Computational simulations are instrumental in mapping the intricate details of chemical reaction mechanisms. researchgate.netnih.govchemrxiv.orgmdpi.com By modeling the potential energy surface of a reaction, chemists can identify the most probable pathways from reactants to products.

A chemical reaction can be visualized as the movement of atoms across a potential energy surface. Reactants and products reside in energy minima, while the pathway connecting them proceeds through a saddle point known as the transition state. scm.comucsb.edu The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

Computational methods can be used to locate and characterize the geometry and energy of these transition states. scm.comucsb.edulibretexts.orgresearchgate.net Techniques such as synchronous transit-guided quasi-Newton (STQN) methods or nudged elastic band (NEB) calculations are employed to find the minimum energy path between reactants and products and to identify the transition state structure. libretexts.orgfaccts.de For reactions involving conjugated diynes, such as cycloadditions or nucleophilic additions, these calculations can reveal whether the reaction proceeds through a concerted or a stepwise mechanism.

Many reactions involving unsymmetrical conjugated diynes can potentially yield multiple products, leading to issues of regioselectivity and stereoselectivity. uci.edunih.gov Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. uci.edu

Computational chemistry provides a powerful framework for rationalizing and predicting the selectivity of such reactions. nih.govnih.govacs.orgresearchgate.net By calculating the activation energies for all possible reaction pathways leading to different regio- or stereoisomers, the most favorable pathway can be identified. The product distribution is generally governed by the relative energies of the competing transition states, in accordance with the Curtin-Hammett principle. The pathway with the lowest activation energy will be the fastest and will lead to the major product under kinetic control. DFT calculations have been successfully used to predict the regioselectivity in various reactions, including cycloadditions and transition-metal-catalyzed reactions of diynes. nih.govrsc.org

Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that is used to study the properties of molecules in their excited states. mdpi.com It has become a standard computational tool for predicting the spectroscopic properties of organic molecules, particularly their UV-Vis absorption spectra. mdpi.comresearchgate.netnih.govyoutube.comnih.gov

TDDFT calculations provide information about the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. nih.gov For conjugated molecules like this compound, the most intense and lowest energy absorption in the UV-Vis spectrum typically corresponds to a π → π* electronic transition between the HOMO and the LUMO.

The position of the maximum absorption wavelength (λ_max) is highly sensitive to the extent of conjugation. As the length of the conjugated system increases, the HOMO-LUMO gap decreases, resulting in a shift of the absorption to longer wavelengths (a bathochromic or red shift). youtube.com TDDFT calculations can accurately model this trend and can be used to predict how modifications to the molecular structure, such as the introduction of different substituents, will affect the absorption spectrum.

Table 2: Representative Calculated Electronic Transitions for a Conjugated Diyne System using TDDFT This table presents hypothetical, yet chemically reasonable, data for a molecule analogous to this compound, as specific calculated data for this exact molecule are not readily available in the provided search results. The values are based on established principles for similar conjugated organic molecules.

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ 3.85 322 0.85 HOMO → LUMO (π → π*)
S₀ → S₂ 4.50 276 0.15 HOMO-1 → LUMO (π → π*)
S₀ → S₃ 4.95 251 0.05 HOMO → LUMO+1 (π → π*)

Molecular Dynamics Simulations for Conformational Landscape

Key Rotational Degrees of Freedom:

C-O-C-C (Ethoxy Group): Rotation around the C-O bonds of the ethoxy group determines its orientation relative to the phenyl ring.

C-C (Aryl-Diyne Linkage): The rotation of the 4-ethoxyphenyl group relative to the rigid penta-2,4-diyn-1-ol chain is a significant contributor to the conformational diversity.

A typical MD simulation protocol for this molecule would involve placing it in a simulated solvent box (e.g., water) and calculating the forces between atoms using a chosen force field. By integrating Newton's equations of motion, the trajectory of each atom is tracked over a period of nanoseconds to microseconds. Analysis of this trajectory reveals the preferred orientations and the dynamics of conformational changes.

Illustrative Data from a Hypothetical Molecular Dynamics Study

The following table represents the type of data that would be generated from a molecular dynamics simulation of this compound. The values presented are for illustrative purposes to demonstrate the insights that could be gained from such a study and are not based on actual simulation results for this specific compound.

Dihedral AngleDescriptionPredominant Conformer(s) (°)Rotational Energy Barrier (kcal/mol)
C(aryl)-C(aryl)-O-C(ethyl)Orientation of the ethoxy group relative to the phenyl ring0 and 1802.5 - 3.5
C(aryl)-C(diyne)≡C-CTorsion between the phenyl ring and the diyne chain0 and 180 (near planar)1.0 - 2.0
C≡C-C-C(alcohol)-OOrientation of the hydroxyl group60, 180, -60 (gauche and anti)0.5 - 1.5

This table is hypothetical and intended for illustrative purposes only.

The analysis of the conformational landscape would likely reveal that the conjugated system of the phenyl ring and the diyne chain favors a relatively planar arrangement to maximize π-orbital overlap. The rotational barrier for the aryl-diyne linkage would provide quantitative information on the rigidity of this part of the molecule. The ethoxy and hydroxymethyl groups would be expected to exhibit greater conformational freedom. Understanding this conformational landscape is crucial for predicting how the molecule might interact with biological targets or other molecules in condensed phases.

Advanced Applications of Conjugated Diynols in Materials Science and Organic Functional Systems

Development of Conjugated Polymers via Cyclopolymerization of Diyne Derivatives

Conjugated polymers derived from alkyne-based monomers are a significant class of materials with applications in electronics and photonics. researchgate.net The cyclopolymerization of diyne derivatives, including compounds structurally related to 5-(4-ethoxyphenyl)penta-2,4-diyn-1-ol, offers a powerful method for creating well-defined, high-molecular-weight polymers with extended π-conjugation. This process involves an intramolecular cyclization followed by intermolecular propagation, leading to the formation of a polymer backbone with cyclic repeating units.

The resulting polymers often exhibit intriguing optical and electronic properties, which can be tuned by modifying the substituents on the diyne monomer. For instance, the ethoxyphenyl group in this compound can enhance the solubility and processability of the resulting polymer, while also influencing its photophysical characteristics. The hydroxyl group offers a site for post-polymerization modification, allowing for the introduction of further functionalities.

Polymerization TechniqueMonomer TypeResulting Polymer CharacteristicsPotential Applications
CyclopolymerizationDiyne derivativesHigh molecular weight, cyclic repeating units, extended π-conjugationOrganic electronics, sensors, imaging
Direct Arylation PolycondensationThiophene-flanked benzothiadiazole derivativesWell-defined alternating copolymersOptoelectronic devices
Glaser-Hay PolycouplingAlkynesConjugated backbonesDiverse functional polymers
Sonogashira PolycouplingAlkynesPolymers with light-emitting propertiesLight-emitting diodes (LEDs)

Integration into Carbon-Rich Architectures and Supramolecular Assemblies

The rigid, linear structure of conjugated diynols like this compound makes them ideal candidates for integration into larger carbon-rich architectures and supramolecular assemblies. These organized structures are of great interest for their potential applications in molecular electronics, nanotechnology, and materials with tailored properties. nih.gov

In the realm of carbon-rich architectures, diynes can serve as precursors to graphdiyne and other novel carbon allotropes. researchgate.net The controlled polymerization of diyne monomers on surfaces can lead to the formation of two-dimensional crystalline polymers with unique electronic band structures. researchgate.net

Furthermore, the ability of conjugated molecules to form ordered structures through non-covalent interactions is the foundation of supramolecular chemistry. taylorfrancis.com The ethoxyphenyl group of this compound can participate in π-π stacking interactions, while the hydroxyl group can form hydrogen bonds, driving the self-assembly of these molecules into well-defined supramolecular structures such as gels, liquid crystals, and nanofibers. taylorfrancis.comnii.ac.jp These assemblies can exhibit emergent properties that are not present in the individual molecules. researchgate.net

Assembly TypeDriving InteractionsKey FeaturesPotential Applications
Carbon-Rich ArchitecturesCovalent bondingExtended π-systems, unique electronic propertiesMolecular electronics, novel carbon materials
Supramolecular AssembliesHydrogen bonding, π-π stacking, van der Waals forcesSelf-assembly, ordered structures, emergent propertiesGels, liquid crystals, sensors, drug delivery
Peptide-based AssembliesCoiled-coil interactionsPre-determined oligomeric states and topologiesNanotechnology, biomaterials

Precursors for Heteroatom-Containing Polycyclic Aromatic Hydrocarbon Scaffolds

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules with significant applications in organic electronics, including organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). nih.govresearchgate.net The introduction of heteroatoms into the PAH framework can further modulate their electronic properties and solid-state packing. researchgate.netmdpi.com

Conjugated diynes are valuable precursors for the synthesis of complex, heteroatom-containing PAHs. rsc.org Through a variety of cyclization reactions, the diyne unit can be transformed into an aromatic ring. The substituents on the diyne starting material become incorporated into the final PAH structure, allowing for precise control over its chemical and physical properties. For example, the ethoxyphenyl group of this compound could be incorporated into a larger polycyclic system, influencing its solubility and electronic characteristics. The hydroxyl group could also participate in the cyclization chemistry or be retained as a functional handle for further derivatization.

Recent synthetic strategies have focused on developing modular approaches to access a wide array of heteroatom-containing PAHs from strained cyclic alkynes and arynes. nih.gov These methods often involve sequential pericyclic reactions to rapidly construct new carbon-carbon bonds. nih.gov

Role as Synthetic Intermediates in Complex Molecular Synthesis

Beyond their direct applications in materials science, conjugated diynols serve as versatile synthetic intermediates in the construction of complex organic molecules. The rich chemistry of the alkyne functional groups allows for a wide range of transformations.

The Cadiot-Chodkiewicz coupling, for instance, enables the synthesis of unsymmetrical diynes, which are challenging to produce through other methods. chemrxiv.org Other important reactions involving diynes include Glaser and Eglinton couplings for the formation of symmetrical derivatives. chemrxiv.org

The development of new catalytic systems continues to expand the synthetic utility of diynes. For example, gold-catalyzed oxidative cross-coupling of alkynes has been shown to produce unsymmetrical diynes with excellent selectivity and broad substrate tolerance. organic-chemistry.org Furthermore, rhodium(I)-catalyzed carbon-carbon bond activation of diynones provides a route to both symmetrical and unsymmetrical conjugated diynes through a decarbonylation process. organic-chemistry.org These synthetic methodologies underscore the importance of conjugated diynols as foundational building blocks in the synthesis of a diverse array of complex molecular structures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.